molecular formula C12H12N2O2 B556114 (R)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid CAS No. 72002-54-1

(R)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid

Cat. No.: B556114
CAS No.: 72002-54-1
M. Wt: 216.24 g/mol
InChI Key: FSNCEEGOMTYXKY-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid” is a derivative of indole-3-carboxylic acid . Indole-3-carboxylic acid is a plant metabolite derived from tryptophan and has diverse biological activities . It has been found in Arabidopsis and plays essential roles in plant life cycle . It has been used in the design and synthesis of novel compounds for plant growth regulation and weed control applications .


Synthesis Analysis

The synthesis of indole-3-carboxylic acid derivatives involves a robust one-pot cascade method using isatins and DMSO via a one-carbon translocation involving in situ generation of α,β-unsaturated methylvinylsulfoxide followed by amide bond cleavage and ring closure .


Molecular Structure Analysis

The structures of the derivatives of indole-3-carboxylic acid were studied using gas chromatography with high resolution mass spectrometry (GC-HRMS), ultra-high performance liquid chromatography in combination with high resolution tandem mass spectrometry (UHPLC-HRMS), nuclear magnetic resonance spectroscopy (NMR) and Fourier transform infrared spectroscopy (FT-IR) .


Chemical Reactions Analysis

The decarboxylation of ring-substituted indole-2(and 3)-carboxylic acids has been studied . Also, EDCI is typically used to activate the carboxyl group and to connect it to amines for conversion to amides .


Physical and Chemical Properties Analysis

The physical and chemical properties of indole-3-carboxylic acid derivatives include a decomposition temperature of 232-234 °C (lit.) and solubility in 95% ethanol .

Scientific Research Applications

  • Antidiabetic Agent : Derivatives of the compound, such as DM3, DM4, and DM5, have been synthesized and evaluated for antidiabetic activity in streptozotocin-induced diabetic rats. Among these, DM5 showed potent antidiabetic activity (Choudhary, Kohli, Kumar, & Joshi, 2011).

  • Selective Estrogen Receptor Downregulator : A novel binding motif to a compound (AZD9496) based on this structure has been developed as an orally bioavailable selective estrogen receptor downregulator for the treatment of advanced estrogen receptor-positive breast cancer (De Savi et al., 2015).

  • Metabolic Profiling : The metabolism of S002-333, a novel antithrombotic compound, and its enantiomers, S004-1032 (R-form) and S007-1558 (S-form), have been characterized in liver microsomes from various species, highlighting the compound's pharmacokinetics and suitability for further development (Saxena et al., 2016).

  • Antitumor Activities : Ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate has been synthesized and evaluated for its antitumor activity against Hela cells in vitro, showing significant potential (Hu et al., 2018).

  • Antioxidant and Cytotoxicity Properties : 6-methoxytetrahydro-β-carboline derivatives produced via the Maillard reaction have been investigated for their antioxidant and cytotoxicity properties, offering insights into their potential therapeutic applications (Goh et al., 2015).

  • TRPV1 Antagonists : A class of TRPV1 antagonists based on 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole triazole derivatives has been designed and evaluated, showing potential for the development of antinociceptive drugs (Li et al., 2019).

Mechanism of Action

Indole-3-carboxylic acid derivatives have been reported to exhibit herbicidal activity as potential transport inhibitor response 1 antagonists . Molecular docking revealed that the interactions between these synthesized target compounds and TIR1 protein include tight π–π stacking, hydrogen bond, and hydrophobic interactions .

Safety and Hazards

Indole-3-carboxylic acid is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The design, synthesis, and evaluation of a series of novel indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists have been reported . This work expands the range of auxin chemistry for the development of new auxin mimic herbicides . Future research could focus on further exploring the potential applications of these compounds in plant growth regulation and weed control .

Properties

IUPAC Name

(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-12(16)10-5-8-7-3-1-2-4-9(7)14-11(8)6-13-10/h1-4,10,13-14H,5-6H2,(H,15,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNCEEGOMTYXKY-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1C3=CC=CC=C3N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NCC2=C1C3=CC=CC=C3N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350176
Record name (3R)-2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72002-54-1
Record name (3R)-2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-1,2,3,4-Tetrahydronorharman-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(R)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid
Reactant of Route 3
(R)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(R)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid
Reactant of Route 5
(R)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid
Reactant of Route 6
(R)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.